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Methyl 2-bromo-4-fluoronicotinate

Catalog No.
S14032661
CAS No.
M.F
C7H5BrFNO2
M. Wt
234.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-4-fluoronicotinate

Product Name

Methyl 2-bromo-4-fluoronicotinate

IUPAC Name

methyl 2-bromo-4-fluoropyridine-3-carboxylate

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3

InChI Key

BRMRJHALYYAALJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Br)F

Methyl 2-bromo-4-fluoronicotinate is an organic compound with the molecular formula C7H6BrFNO2C_7H_6BrFNO_2 and a molecular weight of approximately 221.03 g/mol. It features a bromine atom at the second position and a fluorine atom at the fourth position of the pyridine ring, which is characteristic of nicotinic acid derivatives. This compound is part of a broader class of halogenated nicotinates, which are known for their diverse applications in pharmaceuticals and materials science.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives.
  • Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Reduction: The bromo group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
  • Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate hydrolysis.
  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective for reducing bromo groups.

Methyl 2-bromo-4-fluoronicotinate exhibits potential biological activity due to its structural similarity to nicotinic acid derivatives. These compounds are often investigated for their effects on nicotinic acetylcholine receptors, which play critical roles in neurotransmission and have implications in various neurological disorders. The presence of halogens may enhance binding affinity and selectivity towards specific biological targets.

The synthesis of methyl 2-bromo-4-fluoronicotinate typically involves:

  • Bromination of Methyl 4-fluoronicotinate: This can be achieved using bromine in a suitable solvent under controlled conditions to ensure selective substitution at the second position.
  • Esterification Reactions: The compound may also be synthesized through esterification of 2-bromo-4-fluoronicotinic acid with methanol, often in the presence of sulfuric acid as a catalyst.

Methyl 2-bromo-4-fluoronicotinate has several applications, including:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds, particularly those targeting nicotinic receptors.
  • Material Science: Utilized in developing novel materials with specific electronic properties due to its unique structure.
  • Organic Synthesis: Acts as an intermediate in various organic synthesis pathways.

Studies on methyl 2-bromo-4-fluoronicotinate's interactions with biological targets are crucial for understanding its pharmacological potential. Research typically focuses on:

  • Binding Affinity Studies: Evaluating how well the compound binds to nicotinic acetylcholine receptors compared to other derivatives.
  • Mechanistic Studies: Investigating the pathways through which it exerts biological effects, including receptor modulation and downstream signaling cascades.

Similar Compounds: Comparison with Other Compounds

Methyl 2-bromo-4-fluoronicotinate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2-chloro-4-fluoronicotinateC7H6ClFNO2C_7H_6ClFNO_2Contains chlorine instead of bromine
Methyl 2-bromo-5-fluoronicotinateC7H6BrFNO2C_7H_6BrFNO_2Bromine at the fifth position
Methyl 3-bromo-4-fluoronicotinateC7H6BrFNO2C_7H_6BrFNO_2Bromine at the third position
Methyl 2-bromo-4-methoxynicotinateC8H9BrN2O3C_8H_9BrN2O3Contains a methoxy group instead of a fluorine

Uniqueness

Methyl 2-bromo-4-fluoronicotinate is unique due to its specific halogen substitutions, which influence its electronic properties and biological activity. The combination of bromine and fluorine atoms allows for distinct reactivity patterns and interaction profiles compared to other halogenated nicotinates.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

232.94877 g/mol

Monoisotopic Mass

232.94877 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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